molecular formula C20H23NO2 B4277151 N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B4277151
M. Wt: 309.4 g/mol
InChI Key: HMYHJBFCJDSYRL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of amides and is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes an indane moiety, a dimethylphenoxy group, and a propanamide linkage, which collectively contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

    Attachment of the Dimethylphenoxy Group: The next step involves the reaction of the indane derivative with 3,4-dimethylphenol in the presence of a base like potassium carbonate (K2CO3) to form the corresponding ether.

    Amidation Reaction: Finally, the propanamide linkage is introduced by reacting the intermediate with 2-bromoacetamide under basic conditions, typically using sodium hydride (NaH) as the base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), which may reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, LiAlH4

    Substitution: Alkyl halides, NaH, K2CO3

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: N-alkylated amides

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-2-(4-methylphenoxy)propanamide
  • N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethylphenoxy)propanamide
  • N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dichlorophenoxy)propanamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-13-7-10-19(11-14(13)2)23-15(3)20(22)21-18-9-8-16-5-4-6-17(16)12-18/h7-12,15H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYHJBFCJDSYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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